5-Chloro-6-benzoxazolamine

Vue d'ensemble

Description

5-Chloro-6-benzoxazolamine is a chemical compound that falls under the category of benzoxazoles . It is also known as 2-Benzoxazolamine, 5-chloro-; Benzoxazole, 2-amino-5-chloro-; Flexin; McN-485; 2-Amino-5-chlorobenzoxazole; Contrazole; USAF MA-12; Deflexol; Flexilon; Zoxamin; Zoxine; 5-Chlorobenzoxazol-2-ylamine .

Synthesis Analysis

The synthesis of benzoxazole derivatives, including this compound, has been studied extensively. One method involves the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters . Another approach involves the preparation of novel pyridazine derivatives from easily accessible starting materials like mucochloric acid and benzene .Molecular Structure Analysis

The molecular structure of this compound consists of a benzoxazole ring substituted with a chlorine atom. The molecular formula is C7H5ClN2O .Chemical Reactions Analysis

Benzoxazole derivatives, including this compound, have been found to exhibit a wide range of bioactivities, which are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents . They have immense potential in agricultural science as plant growth regulators and crop protection agents .Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 168.58 g/mol .Applications De Recherche Scientifique

Pharmacologie : Modulation de l'activité du cytochrome P450

Le 5-Chloro-6-benzoxazolamine, également connu sous le nom de Zoxazolamine, est utilisé en recherche pharmacologique en raison de son influence sur les enzymes du cytochrome P450. Il sert d'outil pour évaluer l'activité du cytochrome P-450 hépatique chez les rongeurs . Cette application est cruciale pour comprendre le métabolisme des médicaments et la pharmacocinétique de diverses substances dans l'organisme.

Médecine : Relaxant musculaire squelettique

Dans le domaine médical, la Zoxazolamine a été identifiée comme un puissant relaxant musculaire squelettique . Sa capacité à détendre les muscles est mise à profit dans des études explorant les traitements pour les affections qui impliquent des spasmes musculaires ou une rigidité.

Agriculture : Impact sur les micro-organismes du sol et la végétation

Les effets du composé sur les micro-organismes du sol et la végétation présentent un intérêt en recherche agricole. Bien qu'il ne soit pas directement utilisé comme agrochimique, la compréhension de son impact peut contribuer au développement de nouveaux composés qui minimisent les effets négatifs sur l'écosystème .

Processus industriels : Synthèse chimique

Dans les processus chimiques industriels, les propriétés du this compound peuvent être exploitées pour la synthèse de divers produits chimiques. Sa structure moléculaire et sa réactivité peuvent être précieuses pour créer des composés ayant des caractéristiques spécifiques souhaitées .

Sciences de l'environnement : Interaction avec les polluants

Les scientifiques de l'environnement étudient le this compound pour comprendre ses interactions avec les polluants environnementaux. Ces recherches peuvent conduire à une meilleure gestion des polluants et au développement de stratégies de protection de l'environnement plus efficaces .

Biochimie : Modulation de la pigmentation

Ce composé a été démontré pour moduler l'expression des facteurs de pigmentation dans un système de co-culture kératinocyte-mélanocyte . Cette application est importante pour la recherche sur les troubles de la pigmentation de la peau et les applications cosmétiques.

Safety and Hazards

Orientations Futures

The future directions for 5-Chloro-6-benzoxazolamine research could involve further exploration of its antifungal characteristics. Modification of 5-chloro-6-phenylpyridazin-3 (2H)-one by suitable substituent replacement at the N-2 position, followed by incorporation of 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds into the pyridazin-3 (2H)-one ring through a “-CH2S-” moiety could result in the formation of lead structures with potent activity .

Mécanisme D'action

Target of Action

5-Chloro-6-benzoxazolamine is a centrally acting muscle relaxant . It primarily targets the spinal cord and subcortical areas of the brain . The compound exerts its effect at these sites, inhibiting multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasms of varied etiology .

Biochemical Pathways

Given its role as a muscle relaxant and its action on the spinal cord and subcortical areas of the brain, it is likely that it impacts the neural pathways involved in muscle contraction and relaxation .

Pharmacokinetics

Similar compounds are known to be well absorbed and metabolized in the liver .

Result of Action

The primary result of the action of this compound is the relief of muscle spasms and associated pain or discomfort . By inhibiting reflexes in the spinal cord and subcortical areas of the brain, it helps to relax skeletal muscles .

Analyse Biochimique

Biochemical Properties

5-Chloro-6-benzoxazolamine plays a significant role in biochemical reactions, particularly as a centrally acting muscle relaxant. It interacts with various enzymes, proteins, and other biomolecules. One of its notable interactions is with the intermediate conductance calcium-activated potassium channel protein 4 (IK(Ca) channel), where it acts as an opener . This interaction leads to a decrease in striatal dopamine metabolism without affecting striatal dopamine concentrations .

Cellular Effects

This compound has several effects on different types of cells and cellular processes. It influences cell function by decreasing striatal dopamine turnover without directly affecting dopamine synthesis, catabolism, reuptake, or release . Additionally, it has been shown to activate the K(Ca) current in mouse aortic endothelial cells . These effects suggest that this compound can modulate cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme modulation. As an IK(Ca) channel opener, it facilitates the flow of potassium ions, leading to muscle relaxation . This mechanism also contributes to its effects on striatal dopamine metabolism, where it decreases dopamine turnover without directly affecting other aspects of dopamine regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its hepatotoxicity has led to its withdrawal from the market . This highlights the importance of monitoring the temporal effects of the compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it acts as an effective muscle relaxant and uricosuric agent . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity . These dosage-dependent effects underscore the need for careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to dopamine metabolism. It decreases striatal dopamine turnover without directly affecting dopamine synthesis, catabolism, reuptake, or release

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is metabolized by an array of cytochrome P450 (CYP450) isoforms, which play a crucial role in its biotransformation . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is known to target specific cellular compartments, including the striatum, where it modulates dopamine metabolism . The compound’s localization is likely directed by targeting signals and post-translational modifications, which ensure its proper distribution within cells.

Propriétés

IUPAC Name |

5-chloro-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEGGJATCKIJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652916 | |

| Record name | 5-Chloro-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916791-64-5 | |

| Record name | 5-Chloro-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

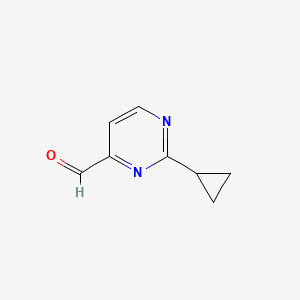

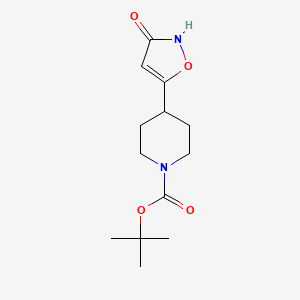

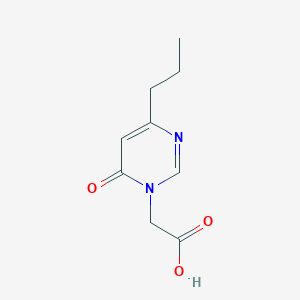

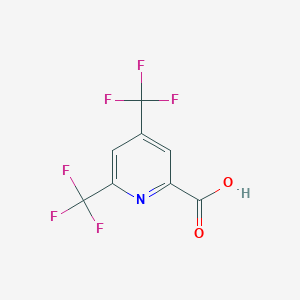

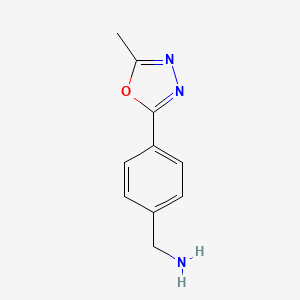

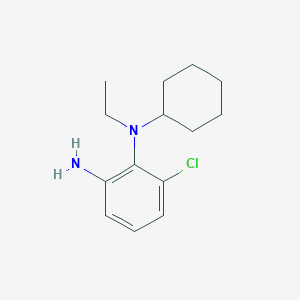

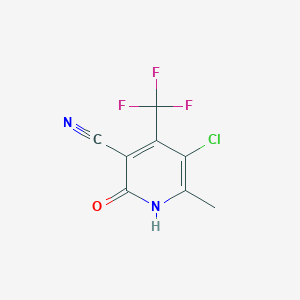

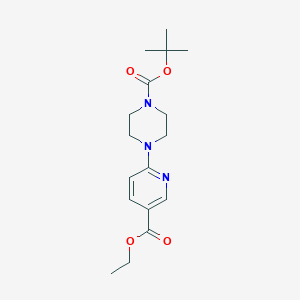

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1415087.png)

![3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol](/img/structure/B1415088.png)

![[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1415091.png)

![(4-[1,2,3]Trazol-1-yl-phenyl)-methanol](/img/structure/B1415096.png)